Cas no 1378472-32-2 ([3-(4-fluorophenyl)oxetan-3-yl]methanol)
![[3-(4-fluorophenyl)oxetan-3-yl]methanol structure](https://ja.kuujia.com/scimg/cas/1378472-32-2x500.png)
[3-(4-fluorophenyl)oxetan-3-yl]methanol 化学的及び物理的性質
名前と識別子
-
- (3-(4-Fluorophenyl)oxetan-3-yl)methanol
- [3-(4-Fluorophenyl)-3-oxetanyl]methanol
- [3-(4-fluorophenyl)oxetan-3-yl]methanol
- 3-(4-Fluorophenyl)-3-(hydroxymethyl)oxetane
- SY234112
- AKOS025291063
- CS1998
- 1378472-32-2
- MFCD19105105
- CS-0053005
- AS-46566
- 3-Oxetanemethanol, 3-(4-fluorophenyl)-
- [3-(4-fluorophenyl)-3-oxetanyl]methanol
-
- MDL: MFCD19105105
- インチ: InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
- InChIKey: AGXZYGBMYKVDES-UHFFFAOYSA-N
- ほほえんだ: C1C(CO1)(CO)C2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 182.07430775g/mol
- どういたいしつりょう: 182.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 29.5Ų
[3-(4-fluorophenyl)oxetan-3-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F632735-50mg |
(3-(4-Fluorophenyl)oxetan-3-yl)methanol |
1378472-32-2 | 50mg |
$ 295.00 | 2022-06-04 | ||
Chemenu | CM106741-250mg |
[3-(4-fluorophenyl)oxetan-3-yl]methanol |
1378472-32-2 | 95+% | 250mg |
$440 | 2021-08-06 | |
abcr | AB452580-500 mg |
(3-(4-Fluorophenyl)oxetan-3-yl)methanol |
1378472-32-2 | 500MG |
€1,063.00 | 2023-07-18 | ||
Alichem | A019119184-250mg |
(3-(4-Fluorophenyl)oxetan-3-yl)methanol |
1378472-32-2 | 95% | 250mg |
1,018.50 USD | 2021-06-16 | |
TRC | F632735-5mg |
(3-(4-Fluorophenyl)oxetan-3-yl)methanol |
1378472-32-2 | 5mg |
$ 50.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D497376-1G |
[3-(4-fluorophenyl)oxetan-3-yl]methanol |
1378472-32-2 | 97% | 1g |
$1115 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG0018-500MG |
[3-(4-fluorophenyl)oxetan-3-yl]methanol |
1378472-32-2 | 97% | 500MG |
¥ 3,960.00 | 2023-04-05 | |
eNovation Chemicals LLC | D497376-250MG |
[3-(4-fluorophenyl)oxetan-3-yl]methanol |
1378472-32-2 | 97% | 250mg |
$445 | 2024-07-21 | |
eNovation Chemicals LLC | D497376-5G |
[3-(4-fluorophenyl)oxetan-3-yl]methanol |
1378472-32-2 | 97% | 5g |
$3350 | 2024-07-21 | |
Ambeed | A485836-1g |
(3-(4-Fluorophenyl)oxetan-3-yl)methanol |
1378472-32-2 | 97% | 1g |
$900.0 | 2024-06-02 |
[3-(4-fluorophenyl)oxetan-3-yl]methanol 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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8. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
[3-(4-fluorophenyl)oxetan-3-yl]methanolに関する追加情報
Compound CAS No 1378472-32-2: [3-(4-fluorophenyl)oxetan-3-yl]methanol
The compound with CAS No 1378472-32-2, known as [3-(4-fluorophenyl)oxetan-3-yl]methanol, is a fascinating molecule with unique structural and functional properties. This compound belongs to the class of oxetane derivatives, which have gained significant attention in recent years due to their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom at the para position of the phenyl ring introduces additional electronic effects, making this compound particularly interesting for researchers exploring its potential in drug design and catalysis.
The molecular structure of [3-(4-fluorophenyl)oxetan-3-yl]methanol consists of an oxetane ring (a four-membered cyclic ether) substituted with a 4-fluorophenyl group at the 3-position. The hydroxymethyl group (-CH₂OH) attached to the same carbon further enhances its reactivity and functional diversity. This structure allows for various modes of interaction, including hydrogen bonding, π-interactions, and steric effects, which are crucial for its potential applications in medicinal chemistry and chemical biology.
Recent studies have highlighted the importance of oxetane derivatives in the development of bioactive molecules. For instance, researchers have explored the use of [3-(4-fluorophenyl)oxetan-3-yl]methanol as a building block for constructing complex natural product analogs. Its unique combination of rigidity (from the oxetane ring) and flexibility (from the hydroxymethyl group) makes it an ideal candidate for studying molecular recognition and enzyme inhibition mechanisms.
In terms of synthesis, this compound can be prepared via various routes, including nucleophilic substitution reactions or more advanced methodologies such as organocatalytic asymmetric synthesis. The introduction of fluorine into organic molecules has been a topic of intense research due to its ability to modulate physical properties like lipophilicity and bioavailability. In this case, the fluorine atom at the para position not only enhances electronic effects but also contributes to the overall stability of the molecule.
The applications of [3-(4-fluorophenyl)oxetan-3-yl]methanol extend beyond traditional chemistry. In materials science, it has been investigated as a precursor for advanced polymers and coatings due to its ability to form stable ether linkages under mild conditions. Additionally, its role in asymmetric catalysis has been explored, where it serves as a chiral auxiliary or ligand in enantioselective reactions.
From an environmental standpoint, understanding the degradation pathways and ecological impact of compounds like CAS No 1378472-32-2 is crucial for sustainable chemical practices. Researchers have examined its biodegradability under various conditions, revealing that it undergoes hydrolytic cleavage under specific pH and temperature regimes. This information is vital for assessing its safety profile and ensuring responsible use in industrial applications.
In conclusion, CAS No 1378472-32-2, or [3-(4-fluorophenyl)oxetan-3-yl]methanol, represents a valuable addition to the arsenal of organic compounds used in modern research. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a promising candidate for future innovations across multiple disciplines.
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